N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide is a bicyclic carboxamide derivative featuring a fused pyrroloquinoline core linked to a biphenyl group. The biphenyl carboxamide substituent at position 8 introduces aromatic bulk, which may enhance binding affinity to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-22-11-10-19-14-21(15-20-12-13-26(22)23(19)20)25-24(28)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZBJFJDKTWFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that indole derivatives, which share a similar structure to this compound, can bind with high affinity to multiple receptors. This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may affect multiple biochemical pathways.
Biological Activity
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O4 |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 898462-22-1 |
| Structure | Structure |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The compound's structural features enable it to fit into binding sites on these targets, potentially inhibiting or modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes linked to disease processes.
- Receptor Modulation : It may also modulate receptor activity involved in signaling pathways related to inflammation and cancer.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activities across various domains:
Antiviral Activity
Studies indicate that derivatives of the pyrroloquinoline structure show promise as antiviral agents. For instance:
- Inhibition of HIV : Certain derivatives have been tested for their ability to inhibit HIV replication in vitro.
- Broad-Spectrum Antiviral Effects : Compounds similar in structure have displayed efficacy against a range of viruses including influenza and respiratory syncytial virus (RSV) .
Anticancer Activity
This compound has been evaluated for its anticancer properties:
- Cell Proliferation Inhibition : It has shown the ability to inhibit cancer cell proliferation through modulation of signaling pathways associated with cell survival .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- Cytokine Inhibition : It has been found to reduce the production of pro-inflammatory cytokines in various models .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its derivatives:
- Study on Antiviral Efficacy : A study evaluated a series of pyrroloquinoline derivatives for their antiviral activity against HIV and other viruses. The most promising compounds exhibited significant inhibition at low micromolar concentrations .
- Anticancer Mechanisms : Research indicated that the compound could induce apoptosis in cancer cells by activating specific pathways. This was demonstrated through in vitro assays measuring cell viability and apoptosis markers .
- Inflammation Models : In animal models of inflammation, the compound significantly reduced markers of inflammation and improved clinical outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on core frameworks, functional groups, synthetic methodologies, and physicochemical properties.
Structural Analogues with Pyrroloquinoline Cores
Compound A: Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate ()
- Core Structure: Shares the pyrrolo[3,2,1-ij]quinoline backbone but substitutes the biphenyl carboxamide with a methyl ester at position 4.
- Synthesis: Prepared via cyclization and esterification, highlighting the versatility of the pyrroloquinoline core in accommodating diverse substituents .
- Key Difference : The ester group in Compound A may confer lower metabolic stability compared to the carboxamide in the target compound.
Compound B: N1-(4-Ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide ()
- Core Structure: Retains the pyrroloquinoline system but replaces the biphenyl carboxamide with an oxalamide bridge linked to a 4-ethoxyphenyl group.
Analogues with Heterocyclic Carboxamide Linkages
Compound C : 1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid derivatives ()
- Core Structure: Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine, a tricyclic system distinct from the bicyclic pyrroloquinoline.
- Functional Groups : Carboxylic acid and N-aryl carboxamide substituents.
- Synthesis : Involves condensation of pyrimidine precursors with glycinate esters, followed by saponification and CDI-mediated coupling with aromatic amines. This mirrors strategies applicable to the target compound’s carboxamide formation .
Compound D : N-(4-Fluorophenyl)-4-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide ()
- Core Structure : Pyrimido[1,2-a]benzimidazole, a fused heterocycle with a carboxamide-linked fluorophenyl group.
- Key Difference: The benzimidazole moiety may confer distinct electronic properties compared to the pyrroloquinoline core, influencing receptor interactions .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Discussion of Key Findings
- Structural Flexibility: The pyrroloquinoline core accommodates diverse substituents (e.g., esters, oxalamides, biphenyl carboxamides), enabling tailored physicochemical properties .
- Synthetic Commonalities : CDI-mediated carboxamide coupling and LiOH-driven saponification are recurrent strategies, suggesting scalability for the target compound .
- Bioactivity Gaps : While and highlight characterization techniques (e.g., NMR, LCMS), bioactivity data for the target compound and its analogues remain underexplored in the provided sources.
Q & A
Q. What are the established synthetic routes for N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including:
- Pyrroloquinoline core formation : Cyclization of substituted amines with carbonyl precursors under acidic conditions (e.g., HCl/ethanol) .
- Carboxamide coupling : Use of coupling reagents like EDCI/HOBt to attach the biphenyl-4-carboxamide moiety to the pyrroloquinoline scaffold .
- Key intermediates : Methyl esters (e.g., methyl 4-methyl-2-oxo-pyrrolo[3,2,1-ij]quinoline-6-carboxylate) are hydrolyzed to carboxylic acids before amidation .
- Example conditions : Reactions often proceed at 60–80°C in DMF or THF, with purification via column chromatography (silica gel, hexane/EtOAc) .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization : Slow evaporation of saturated solutions in methanol/chloroform mixtures .
- Data collection : Monoclinic systems (space group P2₁/c) with unit cell parameters (a = 8.309 Å, b = 18.524 Å, c = 8.730 Å, β = 112.3°) are common for similar fused heterocycles .
- Structural insights : Confirms planarity of the pyrroloquinoline core and spatial orientation of the biphenyl group, critical for SAR studies .
Q. What spectroscopic techniques are used for characterization, and how are data interpreted?
- Methodological Answer :
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., δ 7.2–8.1 ppm for biphenyl protons; δ 170–175 ppm for carbonyl carbons) .
- HRMS : Exact mass validation (e.g., m/z 411.1812 [M+H]⁺) confirms molecular formula .
- IR : Stretching frequencies (e.g., 1650–1680 cm⁻¹ for amide C=O) validate functional groups .
Advanced Research Questions
Q. How can discrepancies in spectroscopic or crystallographic data be resolved during characterization?
- Methodological Answer :
- Dynamic NMR : For conformational ambiguity (e.g., hindered rotation in amides), variable-temperature ¹H NMR identifies exchange broadening .
- DFT calculations : Compare experimental SCXRD bond lengths/angles with computed structures (B3LYP/6-31G* level) to validate assignments .
- Multi-technique cross-validation : Overlay IR, NMR, and X-ray data to confirm functional group geometry (e.g., keto-enol tautomerism) .
Q. What computational strategies optimize synthesis yield and regioselectivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts transition states for cyclization steps (e.g., activation energies for pyrroloquinoline formation) .
- Machine Learning (ML) : Trains models on reaction databases (e.g., solvent/base combinations) to predict optimal conditions for amidation .
- COMSOL Multiphysics : Simulates heat/mass transfer in flow reactors to scale up synthesis while minimizing side reactions .
Q. How are structure-activity relationship (SAR) studies designed for this compound’s derivatives?
- Methodological Answer :
- Core modifications : Introduce substituents (e.g., halogen, methyl) at the pyrroloquinoline 4-position to assess steric/electronic effects .
- Biphenyl variations : Replace biphenyl with fluorophenyl or pyridyl groups to probe π-π stacking interactions in target binding .
- Bioactivity assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
